Emetine Dihydrochloride: A Technical Guide on its Origin and Chemical Profile
Emetine Dihydrochloride: A Technical Guide on its Origin and Chemical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emetine (B1671215) is a potent natural alkaloid that has long been recognized for its therapeutic and biological activities.[1] Historically used as an emetic and in the treatment of amoebiasis, its applications in modern research have expanded significantly due to its profound effects on fundamental cellular processes.[1][2] Emetine dihydrochloride (B599025), the hydrochloride salt form, is frequently used in laboratory settings for its improved solubility and stability.[3] This technical guide provides an in-depth exploration of the origin, chemical structure, biological activities, and relevant experimental protocols for emetine dihydrochloride, tailored for professionals in the fields of research and drug development.
Origin and Biosynthesis of Emetine
Natural Sources
Emetine is a secondary metabolite primarily isolated from the roots and rhizomes of the plant Psychotria ipecacuanha (also known as Carapichea ipecacuanha or Cephaelis ipecacuanha), a member of the Rubiaceae family native to Central and South America.[1][4] This plant, commonly referred to as ipecac, is the principal commercial source of the alkaloid.[1] Emetine and its related alkaloids, such as cephaeline (B23452) and psychotrine, are also found in other plant families, including Alangiaceae and Icacinaceae.[1][2] Within the ipecac root, emetine and cephaeline constitute a significant portion of the total alkaloid content.[5]
Biosynthesis Pathway
The biosynthesis of emetine is a complex process that merges two primary metabolic pathways: the shikimate pathway, which produces dopamine (B1211576) from L-tyrosine, and the terpenoid pathway, which yields secologanin (B1681713) from geranyl diphosphate.[2][6]
The key steps in the biosynthesis are as follows:
-
Pictet-Spengler Condensation: The pathway initiates with the condensation of dopamine and the iridoid glucoside secologanin. This reaction forms two epimers, N-deacetylisoipecoside (S-form) and N-deacetylipecoside (R-form).[2][6]
-
Formation of Protoemetine: The S-form, N-deacetylisoipecoside, undergoes a series of enzymatic reactions, including O-methylation, deglucosylation, and reduction, to yield the intermediate protoemetine.[2]
-
Second Dopamine Addition: Protoemetine then reacts with a second molecule of dopamine to form 7'-O-demethylcephaeline.[2]
-
Final Methylation Steps: The pathway concludes with successive O-methylation reactions. A 7'-O-methylation converts 7'-O-demethylcephaeline into cephaeline, and a subsequent 6'-O-methylation of cephaeline produces the final product, emetine.[2]
Caption: Biosynthesis pathway of emetine from precursors.
Chemical Structure and Properties
Emetine dihydrochloride is the salt formed from the alkaloid emetine and two equivalents of hydrochloric acid. This form enhances the compound's solubility in aqueous solutions, making it suitable for various experimental and clinical applications.[3]
Chemical Identity
-
IUPAC Name: (2S,3R,11bS)-2-{[(1R)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline;dihydrochloride[2]
-
Molecular Formula: C₂₉H₄₀N₂O₄ · 2HCl (or C₂₉H₄₂Cl₂N₂O₄)
-
CAS Number: 316-42-7
Caption: 2D structure of emetine dihydrochloride.
Physicochemical Properties
The following table summarizes key physicochemical data for emetine and its dihydrochloride salt.
| Property | Emetine | Emetine Dihydrochloride | Reference(s) |
| Molecular Weight | 480.649 g/mol | 553.56 g/mol | [2] |
| Melting Point | 74 °C | ~240 °C | [2] |
| Appearance | - | White to slightly yellow crystalline powder | [3] |
| Solubility | - | Freely soluble in water and ethanol | [3][7] |
| Specific Optical Rotation | - | +16° to +19° (c=50 mg/mL) | [3] |
Biological Activity and Signaling Pathways
Emetine exerts its biological effects through multiple mechanisms, the most prominent being the inhibition of protein synthesis. It also modulates several critical cell signaling pathways, contributing to its diverse pharmacological profile, including antiviral, anticancer, and anti-inflammatory activities.[1][8][9]
Inhibition of Protein Synthesis
Emetine is a potent and irreversible inhibitor of eukaryotic protein synthesis.[10] It acts by binding to the 40S ribosomal subunit, specifically to the S14 protein.[2] This binding event stalls the translocation step of elongation, effectively trapping the ribosome on the mRNA and preventing the synthesis of polypeptide chains.[2][10] This mechanism makes emetine a valuable tool in molecular biology for studying protein degradation and the half-life of proteins.[10]
Modulation of Signaling Pathways
Recent research has revealed that emetine's activity extends beyond protein synthesis inhibition, impacting a network of signaling cascades crucial for cell proliferation, survival, and inflammation.
-
MAPK Pathway: Emetine differentially regulates the mitogen-activated protein kinase (MAPK) pathways. It has been shown to inhibit the activation of extracellular signal-regulated kinase (ERK) while stimulating the p38 MAPK pathway.[9][11][12] The effect on the c-Jun N-terminal kinase (JNK) pathway appears less significant.[11]
-
Wnt/β-catenin Pathway: In certain cancer cells, emetine down-regulates key proteins in the Wnt/β-catenin signaling cascade, including GSK-3β, active-β-catenin, and the downstream target Cyclin D1.[8]
-
PI3K/AKT and Hippo Pathways: Emetine has also been demonstrated to suppress the PI3K/AKT and Hippo/YAP signaling cascades in gastric cancer cells.[8][13]
-
NF-κB Pathway: Emetine exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. It prevents the phosphorylation of IκBα, a critical step for NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines like TNFα, IL-1β, and IL-6.[9][12]
Caption: Overview of signaling pathways modulated by emetine.
Quantitative Biological Data
The following table presents a selection of reported IC₅₀ values for emetine, illustrating its potency in various biological assays.
| Target/Cell Line | Biological Effect | IC₅₀ Value | Reference(s) |
| MGC803 Gastric Cancer Cells | Inhibition of cell growth | 0.0497 µM | [8][13] |
| HGC-27 Gastric Cancer Cells | Inhibition of cell growth | 0.0244 µM | [8][13] |
| Entamoeba histolytica | Anti-amoebic activity | 0.73-10.22 µg/mL | [14] |
| NF-κB Signaling (TNF-α induced) | Inhibition | 2 µM | [14] |
| NF-κB Signaling (IL-1β induced) | Inhibition | 4.2 µM | [14] |
| SARS-CoV-2 Replication | Inhibition | 460 nM | [15] |
Experimental Protocols
Extraction from P. ipecacuanha Roots
This protocol is a generalized procedure based on common laboratory methods for the extraction of alkaloids from ipecac root.
Materials:
-
Dried and powdered ipecac root
-
Ethyl ether or 70% ethanol
-
6N Ammonium (B1175870) hydroxide (B78521) or dilute sulfuric/hydrochloric acid
-
Sodium hydroxide solution
-
Organic solvents (e.g., chloroform)
-
Ultrasonic bath, orbital shaker, centrifuge, filtration apparatus
Methodology:
-
Alkalinization/Acidification: Mix the powdered ipecac root (e.g., 3.75 g) with an organic solvent like ethyl ether (e.g., 50 mL).[16] To liberate the free base alkaloids, add 6N ammonium hydroxide (e.g., 2.5 mL) and agitate for 1 hour.[16] Alternatively, an acidic aqueous extraction can be performed using dilute sulfuric acid to extract the alkaloid salts.[4]
-
Extraction: Perform the extraction using an ultrasonic bath for a set duration (e.g., 3 cycles of 10 minutes each) or an orbital shaker.[5][17]
-
Separation: Centrifuge the mixture to pellet the plant material and collect the supernatant.[5] If necessary, filter the mixture to separate the liquid extract from the solid residue.[16]
-
Liquid-Liquid Partitioning: If starting with an alkaline extraction, the organic phase contains the alkaloids. This can be partitioned against an acidic aqueous solution to transfer the protonated alkaloids into the aqueous phase.[4] The aqueous phase can then be alkalinized with NaOH, and the alkaloids re-extracted into a fresh organic solvent like ether or chloroform.[4] This step helps to purify the alkaloids from neutral and acidic impurities.
-
Separation of Emetine and Cephaeline: The ether extract containing both emetine and cephaeline can be treated with aqueous sodium hydroxide. Cephaeline, being phenolic, will dissolve in the aqueous alkaline phase, while the non-phenolic emetine remains in the ether phase.[4]
-
Isolation and Crystallization: The organic phase containing emetine can be evaporated to dryness. The residue can be redissolved and crystallized, often after conversion to a salt like the dihydrochloride, to yield the purified product.[4]
Caption: Generalized workflow for emetine extraction.
Scalable Total Synthesis Outline
A scalable, multi-gram asymmetric total synthesis of (-)-emetine dihydrochloride has been developed, avoiding chromatographic purification.[18] The key stages of this 13-step synthesis include:
-
Preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) from homoveratrylamine.[18]
-
Asymmetric allylation followed by olefin metathesis.[18]
-
A Michael addition and cyclization to form a benzoquinolizidine ketone.[18]
-
Reduction, protection, and deoxygenation steps.[18]
-
Saponification and amidation with a second homoveratrylamine unit.[18]
-
Conversion to a cyclic imine, followed by asymmetric transfer hydrogenation.[18]
-
Final formation of the dihydrochloride salt to yield the product.[18]
Analytical Methods
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254 plates.[17]
-
Mobile Phase: A mixture of chloroform, ethylene (B1197577) glycol monomethyl ether, methanol (B129727), water, and diethylamine (B46881) can be used for separating related alkaloids.[3]
-
Visualization: Spots can be visualized under UV light or by spraying with Dragendorff's reagent, which produces an orange precipitate in the presence of alkaloids.[17]
High-Performance Liquid Chromatography (HPLC):
-
Method: A common method for the quantification of emetine and cephaeline.[17][19]
-
Sample Preparation: Powdered material is extracted with an appropriate solvent (e.g., 70% methanol with 0.1 M NaOH), sonicated, and centrifuged. The supernatant is collected for analysis.[17]
-
Detection: UV detection is typically used, with characteristic retention times for emetine and cephaeline determined using standards.[17][19]
Spectrophotometry:
-
UV Spectroscopy: Emetine exhibits characteristic UV absorption maxima. In alcohol, it shows a shoulder at 235 nm and a peak at 285 nm.[19]
-
IR Spectroscopy: Infrared spectroscopy can be used as an identity test by comparing the absorption spectrum of the sample with that of a reference standard (emetine hydrochloride RS).[3][20]
Conclusion
Emetine dihydrochloride remains a molecule of significant interest to the scientific community. Its well-defined origin from P. ipecacuanha and its intricate biosynthetic pathway provide a classic example of natural product chemistry. The compound's potent biological activity, centered on the inhibition of protein synthesis and the modulation of key cellular signaling networks, underscores its value as both a pharmacological agent and a research tool. The established protocols for its extraction, synthesis, and analysis enable its continued investigation and application in drug discovery and molecular biology. This guide serves as a foundational resource for professionals seeking to understand and utilize this powerful alkaloid in their research endeavors.
References
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- 10. Emetine, What is Emetine? About its Science, Chemistry and Structure [3dchem.com]
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- 12. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. caymanchem.com [caymanchem.com]
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- 16. scielo.sa.cr [scielo.sa.cr]
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- 18. Scalable Total Synthesis of (−)-Emetine - ChemistryViews [chemistryviews.org]
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